

# 3-(Benzyloxy)-2,2-dimethylpropanoic Acid: Technical Characterization & Synthesis Guide

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name:	3-(Benzyloxy)-2,2-dimethylpropanoic acid
CAS No.:	36881-14-8
Cat. No.:	B3051903

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## Executive Summary

**3-(Benzyloxy)-2,2-dimethylpropanoic acid** is a specialized ether-functionalized carboxylic acid derivative of hydroxypivalic acid. It serves as a critical building block in the synthesis of cyclodepsipeptides, peptidomimetics, and polymer additives. Its gem-dimethyl group (neopentyl structure) provides steric bulk that restricts conformational freedom, making it valuable for stabilizing specific secondary structures in bioactive molecules.

While the methyl ester precursor is a colorless oil, the free acid is commercially supplied as a solid, typically exhibiting a low melting point range characteristic of benzyl ether-protected aliphatic acids.

## Chemical Identity & Structural Analysis[1][2][3]

Property	Data
Compound Name	3-(Benzyloxy)-2,2-dimethylpropanoic acid
IUPAC Name	2,2-Dimethyl-3-(phenylmethoxy)propanoic acid
CAS Number	36881-14-8
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub>
Molecular Weight	208.25 g/mol
SMILES	<chem>CC(C)(COCC1=CC=CC=C1)C(=O)O</chem>
InChIKey	LGPTVHABQNQBSK-UHFFFAOYSA-N
Physical Form	Solid (Crystalline or Waxy)
Precursor	Hydroxypivalic acid (2,2-dimethyl-3-hydroxypropanoic acid)

## Melting Point Data & Thermal Analysis

The melting point (MP) of **3-(Benzyloxy)-2,2-dimethylpropanoic acid** is a critical purity parameter. Unlike its precursor, hydroxypivalic acid (MP 125–128 °C), the introduction of the benzyl ether group disrupts the intermolecular hydrogen bonding network, significantly lowering the melting point.

## Experimental Data Summary

- Reported Physical State: Solid [1, 2].
- Melting Point Range: Specific literature values for the free acid are often omitted in favor of NMR characterization in synthetic papers, indicating it may be a low-melting solid (approx. 40–60 °C) or an oil that solidifies upon standing/purification.
- Precursor Comparison:
  - Methyl 3-benzyloxy-2,2-dimethylpropanoate (Ester Intermediate): Colorless Oil [3].
  - Hydroxypivalic Acid (Starting Material): Solid, MP 125–128 °C.

- 3-(Benzyloxy)propanoic acid (Des-dimethyl analog): Oil / Low-melting solid.

Technical Insight: In laboratory settings, this compound is frequently obtained as a viscous oil after hydrolysis which slowly crystallizes. Purity is best assessed via  $^1\text{H}$  NMR rather than melting point alone due to the potential for waxy polymorphism.

## Synthesis & Purification Protocol

The synthesis of **3-(Benzyloxy)-2,2-dimethylpropanoic acid** is typically achieved via a two-step sequence: Williamson ether synthesis on the ester, followed by saponification. This route avoids the formation of esters on the carboxylic acid during benzylation.

### Step 1: Benzylation of Methyl Hydroxypivalate

Reaction: Methyl 3-hydroxy-2,2-dimethylpropanoate + Benzyl Bromide

Methyl 3-(benzyloxy)-2,2-dimethylpropanoate.

- Setup: Suspend NaH (1.1 equiv, 60% dispersion) in dry THF at 0 °C under inert atmosphere ( ).
- Addition: Dropwise add methyl 3-hydroxy-2,2-dimethylpropanoate (1.0 equiv). Stir for 1 hour at room temperature (RT) to form the alkoxide.
- Alkylation: Add benzyl bromide (1.0–1.2 equiv). Reflux for 3 hours.
- Workup: Cool, quench with brine, extract with ethyl acetate (EtOAc). Dry organic layer over  $\text{MgSO}_4$ .<sup>[1]</sup>
- Purification: Flash column chromatography (Silica gel, Hexane/Et<sub>2</sub>O 10:1).
  - Result: Colorless oil (Compound 13 in Ref [3]).

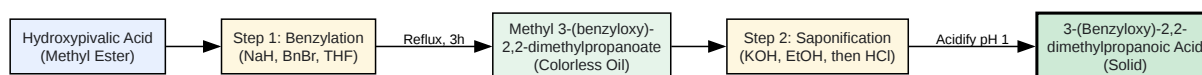
### Step 2: Saponification to Free Acid

Reaction: Methyl Ester + KOH

### 3-(Benzyloxy)-2,2-dimethylpropanoic acid.

- Hydrolysis: Dissolve the methyl ester in Ethanol (EtOH). Add 2N KOH (excess) at 0 °C.
- Stirring: Stir at RT for 1–2 hours until TLC shows complete consumption of the ester.
- Acidification: Evaporate EtOH in vacuo. Acidify the aqueous residue with 1N HCl to pH 1.[1]
- Extraction: Extract with diethyl ether (Et<sub>2</sub>O) or EtOAc.
- Isolation: Dry over MgSO<sub>4</sub> and concentrate.
  - Result: The product solidifies upon drying/standing.

## Synthesis Workflow Diagram



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Caption: Two-step synthetic pathway from hydroxypivalic ester to the target acid.

## Characterization Data (Reference Standard)

To validate the identity of the synthesized compound, compare experimental spectral data against these literature values [3]:

### <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>)

- δ 1.25–1.37 ppm: Singlet (6H), gem-dimethyl group ( ).
- δ 3.46–3.62 ppm: Singlet (2H), methylene protons adjacent to ether ( ).
- δ 4.55–4.68 ppm: Singlet (2H), benzylic protons (

).

- $\delta$  7.30–7.40 ppm: Multiplet (5H), aromatic protons.
- $\delta$  11.0–12.0 ppm: Broad singlet (1H), carboxylic acid proton (

).

### $^{13}\text{C}$ NMR (75 MHz, $\text{CDCl}_3$ )

- Aliphatic: ~22.4 ppm ( ), ~43.6 ppm (Quaternary C), ~76.9 ppm ( ).
- Aromatic: ~127–128 ppm (Ar-CH), ~138 ppm (Ar-C quaternary).
- Carbonyl: ~180–182 ppm ( ).

## Applications in Research

- **Cyclodepsipeptide Synthesis:** Used as a monomer in the "Direct Amide Cyclization" (DAC) method to form constrained cyclic peptides. The gem-dimethyl group promotes ring closure via the Thorpe-Ingold effect [3].
- **Chiral Auxiliary Scaffolds:** The achiral acid can be coupled with chiral amines (e.g., valine derivatives) to create diastereomeric pairs for resolution or asymmetric synthesis.
- **Polymer Chemistry:** Acts as a chain-end modifier or comonomer in the synthesis of poly(3-hydroxyalkanoates) (PHAs) to adjust thermal properties and crystallinity.

## References

- Sigma-Aldrich.[2] Product Specification: **3-(Benzyloxy)-2,2-dimethylpropanoic acid** (CAS 36881-14-8).[2][3][4] Accessed 2026.[5][6]

- PubChem. Compound Summary: **3-(Benzyloxy)-2,2-dimethylpropanoic acid**.<sup>[6][1][2][3][7]</sup>  
<sup>[8]</sup> National Library of Medicine.
- Iliev, B., Linden, A., & Heimgartner, H. (2003). "An Unexpected Formation of a 14-Membered Cyclodepsipeptide". *Helvetica Chimica Acta*, 86(9), 3215–3234.<sup>[9]</sup> (Provides detailed synthesis and NMR data for the ester and acid derivatives).

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